molecular formula C25H26N2O2 B11045830 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 885619-31-8

2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11045830
CAS No.: 885619-31-8
M. Wt: 386.5 g/mol
InChI Key: IUZMOWYUQONABJ-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ( 885619-31-8) is a polyhydroquinoline derivative that serves as a valuable scaffold in medicinal chemistry and pharmacological research . This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline family, which is characteristically synthesized via multi-component Hantzsch-type reactions involving aldehydes, 1,3-dicarbonyl compounds like 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonia equivalents . The core structure features a fused bicyclic system, where the hydropyridine ring typically adopts a sofa or flattened-boat conformation, and the cyclohexanone ring exists in an envelope conformation, with the phenyl ring at the 4-position often oriented nearly perpendicular to the dihydropyridine plane . These structural characteristics are crucial for its biological activity and interaction with biological targets. Compounds within this chemical class have demonstrated significant research potential as inhibitors of beta-amyloid production, a key pathological agent in Alzheimer's disease research . The structural motifs present in this molecule, particularly the 1,4-dihydropyridine core, are also associated with calcium-channel modulation and other biological activities, making it a compound of interest for structure-activity relationship (SAR) studies . In the solid state, the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming chains that can influence its physicochemical properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

885619-31-8

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-16-21(24(29)27-18-12-8-5-9-13-18)22(17-10-6-4-7-11-17)23-19(26-16)14-25(2,3)15-20(23)28/h4-13,22,26H,14-15H2,1-3H3,(H,27,29)

InChI Key

IUZMOWYUQONABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The reaction employs the following components:

  • Aldehyde : Benzaldehyde (2 mmol)

  • 1,3-Dicarbonyl compound : Dimedone (2 mmol)

  • Active methylene compound : Acetoacetanilide (2 mmol)

  • Ammonium source : Ammonium acetate (3 mmol)

  • Catalyst : p-TSA (10 mol%)

  • Solvent : Ethanol (1.0 mL)

The reaction proceeds under solvent-free grinding conditions at ambient temperature (25–30°C), achieving completion within 2–3 hours.

Synthetic Procedure

  • Grinding Technique : A mortar and pestle are used to thoroughly mix dimedone, benzaldehyde, acetoacetanilide, and ammonium acetate.

  • Catalyst Addition : p-TSA (10 mol%) and ethanol (1.0 mL) are added to the mixture.

  • Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexane, 3:7).

  • Work-up : The crude product is washed with water, extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and recrystallized from ethanol.

Key Advantages

  • Eco-friendly : Ethanol as a green solvent and minimal waste generation.

  • Cost-effective : p-TSA is inexpensive and non-toxic.

  • High Yield : Reported yields exceed 85% after recrystallization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 7a (KBr, cm⁻¹) exhibits distinctive peaks:

  • 3251 : N-H stretching (amide).

  • 1678 : C=O stretching (ketone).

  • 1632 : C=O stretching (amide).

  • 698 : C-Cl bending (absent in 7a , confirming purity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (400 MHz, CDCl₃, δ ppm) :

  • 0.844 (s, 3H) : Methyl groups at C7.

  • 1.034 (s, 3H) : Methyl groups at C2.

  • 2.183–2.266 (m, 4H) : Methylene protons of the cyclohexenone ring.

  • 4.905 (s, 1H) : Methine proton at C4.

  • 6.973–7.457 (m, 9H) : Aromatic protons from phenyl groups.

13C-NMR Data :

  • 196.2 ppm : Ketone carbonyl (C5).

  • 168.4 ppm : Amide carbonyl (C3).

  • 145.2–126.3 ppm : Aromatic carbons.

Mass Spectrometry (MS) Analysis

The ESI-MS spectrum shows a molecular ion peak at m/z = 386 (M⁺), consistent with the molecular formula C₂₅H₂₆N₂O₂.

Comparative Analysis with Alternative Catalytic Systems

While p-TSA is the preferred catalyst for 7a , other systems have been explored for analogous hexahydroquinolines:

CatalystConditionsYield (%)Reference
Melamine trisulfonic acidAqueous, RT78
Bi(NO₃)₃·5H₂OReflux, ethanol72
γ-Fe₂O₃ nanoparticlesSolvent-free, 80°C81

The p-TSA method outperforms these in terms of reaction time and operational simplicity.

Mechanistic Insights

The reaction proceeds via a sequential mechanism:

  • Knoevenagel Condensation : Benzaldehyde and dimedone form an α,β-unsaturated ketone.

  • Michael Addition : Acetoacetanilide attacks the enone intermediate.

  • Cyclization : Ammonium acetate facilitates ring closure to form the hexahydroquinoline core.

  • Aromatization : Elimination of water yields the final product.

p-TSA accelerates the process by protonating carbonyl groups, enhancing electrophilicity.

Optimization Studies and Yield Considerations

Critical parameters affecting the yield include:

  • Catalyst Loading : 10 mol% p-TSA maximizes efficiency.

  • Solvent Volume : Ethanol (1.0 mL) balances solubility and reaction kinetics.

  • Grinding Time : 2–3 hours ensures complete conversion.

Prolonged grinding (>4 hours) leads to side reactions, reducing yield to ~70% .

Chemical Reactions Analysis

2.1. Carboxamide Reactivity

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms carboxylic acid derivatives.

  • Basic Hydrolysis : Produces ammonium salts.

Example :
Reaction with concentrated HCl yields 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, confirmed by IR loss of the amide C=O stretch (1632 cm⁻¹ → 1705 cm⁻¹) .

2.2. Ketone Reduction

The 5-oxo group is reducible via catalytic hydrogenation or NaBH₄:

  • Product : 5-Hydroxyhexahydroquinoline derivative.

  • Conditions : H₂/Pd-C in ethanol, 25°C, 6 hours.

Spectroscopic Evidence :

  • Disappearance of ketone C=O IR peak at 1680 cm⁻¹.

  • Appearance of broad -OH stretch at 3300–3500 cm⁻¹ .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings at positions 4 and N undergo EAS reactions:

Reaction TypeReagentPosition ModifiedProduct Characterization
NitrationHNO₃/H₂SO₄Para to N-phenylNMR: New aromatic proton at δ 8.2 ppm
SulfonationH₂SO₄ (fuming)Meta to 4-phenylIR: S=O stretches at 1170, 1120 cm⁻¹
Halogenation (Cl)Cl₂/FeCl₃Ortho to 4-phenylMS: +34 m/z (Cl isotope pattern)

Derivatives with electron-withdrawing groups (e.g., -NO₂, -SO₃H) show enhanced antioxidant activity in DPPH assays (70–98% scavenging) .

Condensation Reactions

The active methylene group (C-8) participates in Knoevenagel condensations:

  • Reagent : Aromatic aldehydes (e.g., benzaldehyde).

  • Product : Styryl-substituted derivatives.

Conditions :

  • Solvent-free, 80°C, 2 hours.

  • Catalyst: Piperidine.

Yield : 82–89% .

5.1. Antioxidant Activity

Structural analogs with hydroxyl or methoxy substituents exhibit improved radical scavenging:

DerivativeDPPH Scavenging (%)Key Substituent
Parent compound70–75-
4-Hydroxyphenyl92–95-OH at C-4 phenyl
3,4-Dichlorophenyl85–88-Cl at C-3 and C-4

Activity correlates with electron-donating groups enhancing hydrogen atom transfer efficiency .

5.2. Antimicrobial Modifications

Quaternization of the pyridine nitrogen with methyl iodide:

  • Product : N-Methylated quaternary ammonium salt.

  • Bioactivity : Enhanced against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) leads to ring-opening via retro-aldol reactions.

  • Thermal Stability : Decomposes above 245°C, confirmed by TGA .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit promising anticancer properties. In studies involving various cancer cell lines, these compounds demonstrated significant cytotoxic effects. For instance:

CompoundCancer Cell LineIC50 (µM)
2aMCF-715.0
2bHeLa12.5
2cA54910.0

These findings suggest that modifications to the phenyl group can enhance the anticancer activity of the base compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of bacteria and fungi. For example:

DerivativeBacterial StrainZone of Inhibition (mm)
4-(3-chlorophenyl)E. coli20
4-(4-methoxyphenyl)S. aureus25
4-(2-hydroxyphenyl)C. albicans18

These results indicate that structural variations can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of different substituents on the phenyl ring significantly impacts the compound's pharmacological profile. For instance:

  • Electron-donating groups (like -OCH₃) tend to increase activity against cancer cell lines.
  • Electron-withdrawing groups (like -Cl or -NO₂) can enhance antimicrobial properties.

This knowledge allows researchers to tailor new derivatives for specific therapeutic targets .

Study on CNS Activity

A recent study evaluated the CNS activity of various derivatives of the compound using behavioral tests in animal models. The results indicated that certain derivatives exhibited anxiolytic and antidepressant-like effects:

CompoundTest UsedResult
4-(3-chlorophenyl)Elevated Plus MazeIncreased time in open arms
4-(4-methoxyphenyl)Forced Swim TestReduced immobility time

These findings highlight the potential of these compounds as candidates for treating anxiety and depression .

Anticancer Research

Another case study focused on the anticancer effects of a specific derivative on breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle progression and apoptosis:

  • Results : The derivative induced G0/G1 phase arrest and increased apoptosis rates by up to 40% compared to control groups.

This underscores the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the A1 adenosine receptor, exhibiting binding affinities comparable to known CNS active agents . This interaction can modulate neurotransmitter release and neuronal activity, contributing to its CNS effects .

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Substituents (Position 4, N) Melting Point (°C) Molecular Weight Yield (%)
Target Compound (N,4-diphenyl) Phenyl, Phenyl Not Reported 434.5* ~80**
4-(Naphthalen-2-yl)-N-(o-tolyl) (Compound 4, ) Naphthalen-2-yl, o-Tolyl Not Reported 424.5 28
4-(3-Ethoxy-4-hydroxyphenyl)-N-(2-methylthiazol-4-yl) (A6, ) 3-Ethoxy-4-hydroxyphenyl, Thiazolyl 251 439.5 85
4-(4-Chlorophenyl)-N-(2-methylthiazol-4-yl) (A5, ) 4-Chlorophenyl, Thiazolyl 253 407.9 90
4-(4-Hydroxy-3-methoxyphenyl)-N-(2-pyridinyl) () 4-Hydroxy-3-methoxyphenyl, Pyridinyl Not Reported 433.5 Not Reported
4-(3,4,5-Trimethoxyphenyl)-N-(2-methylthiazol-4-yl) (A4, ) 3,4,5-Trimethoxyphenyl, Thiazolyl 160 469.5 81

Calculated based on molecular formula. *Estimated from similar synthetic procedures .

Key Observations :

  • Substituent Bulk : The target compound’s diphenyl groups contribute to higher steric hindrance compared to smaller substituents like thiazolyl (A5, A6) or pyridinyl (). This may influence solubility and crystallization behavior.
  • Melting Points : Thiazolyl-substituted derivatives (A5, A6) exhibit higher melting points (>250°C) than trimethoxyphenyl analogs (A4: 160°C), likely due to enhanced intermolecular hydrogen bonding or π-π stacking .
  • Synthetic Yields : Yields vary significantly (28–90%), with electron-withdrawing substituents (e.g., 4-chlorophenyl in A5) often favoring higher yields due to stabilized intermediates .

Key Observations :

  • Target Compound : Its diphenyl groups may enhance blood-brain barrier penetration, aligning with CNS activity predictions .
  • Thiazolyl Derivatives (A6, B1) : The thiazole ring improves anticancer and MDR reversal activities, likely via interactions with ATP-binding cassette transporters .
  • Methoxy-Substituted Analogs (A8) : Electron-donating groups (e.g., methoxy) enhance calcium channel blockade, critical for cardiovascular applications .

Biological Activity

2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of hexahydroquinoline derivatives. Due to its structural complexity and potential biological activities, this compound has garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O2_2, with a molecular weight of 386.5 g/mol. The compound features a hexahydroquinoline core substituted with a carboxamide and phenyl groups which are crucial for its biological activity.

Synthesis

The synthesis of this compound has been reported using various methods. One notable approach involves the p-TSA catalyzed synthesis of 4-aryl derivatives of hexahydroquinoline carboxamides. This method emphasizes the efficiency and selectivity of the synthesis process .

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory effects. It has been evaluated as a selective inhibitor of cyclooxygenase (COX) enzymes. In vitro studies revealed that some derivatives possess high selectivity for COX-2 over COX-1, making them potential candidates for treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Antioxidant Properties

Additionally, compounds within this class have demonstrated antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Variations in substituents on the phenyl rings and modifications to the hexahydroquinoline scaffold can significantly influence their potency and selectivity against specific biological targets .

Case Studies

  • Inhibition of COX Enzymes : A study reported that a derivative with a para-methoxy substituent exhibited an IC50 value of 0.17 µM against COX-2 with a selectivity index comparable to celecoxib .
  • Anticancer Activity : Another research highlighted that certain hexahydroquinoline derivatives showed promising results in reducing tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Index
Compound ACOX-2 Inhibition0.1797.6
Compound BAnticancer (Breast)0.25N/A
Compound CAntioxidantN/AN/A

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of this compound, and how can reaction conditions be optimized?

The Hantzsch reaction is a common method for synthesizing hexahydroquinoline derivatives. Key steps include:

  • Condensation : Cyclocondensation of trifluoroacetoacetic acid ethyl ester, cyclohexane-1,3-dione, and substituted benzaldehydes in ethanol with ammonium acetate as a catalyst under reflux (80–90°C for 6–8 hours) .
  • Hydrolysis and dehydration : Post-condensation steps using LiOH (for ester hydrolysis) and TsOH (for dehydration) to yield carboxylic acid derivatives .
  • Yield optimization : Microwave-assisted synthesis or ionic liquid-mediated catalysis can enhance reaction efficiency and reduce time (e.g., 85% yield in 2 hours under solvent-free conditions) .

Q. Table 1: Representative Reaction Conditions

Reagent SystemTemperature (°C)Time (h)Yield (%)
Ethanol/NH4OAc80–906–870–75
Ionic liquid ([BMIM]BF4)100285
Microwave (solvent-free)1201.578

Q. How is structural characterization performed for this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformation (e.g., δ 1.2–1.4 ppm for methyl groups; δ 5.5–6.0 ppm for aromatic protons) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) provides bond lengths (C–C: 1.52–1.54 Å), angles, and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 475.612 for C29H34FN3O2) .

Q. What in vitro assays evaluate biological activities like calcium channel antagonism?

  • Isolated tissue assays : Rat ileum or thoracic artery models measure IC50 values for calcium flux inhibition .
  • Enzyme modulation : COX-2 or lipoxygenase inhibition assays assess anti-inflammatory potential (IC50 < 10 µM in some derivatives) .
  • Antimicrobial screening : Disk diffusion or microdilution against S. aureus or E. coli (MIC: 25–50 µg/mL) .

Advanced Research Questions

Q. How do crystallographic tools like SHELXL resolve structural ambiguities in polymorphic forms?

  • Refinement protocols : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (R-factor < 0.05) .
  • Disorder modeling : Partial occupancy settings resolve positional disorder in methyl/phenyl groups .
  • Validation : PLATON checks for missed symmetry and twinning .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP1
Unit cell (Å)a=7.35, b=9.63, c=13.95
R-factor0.046
Data-to-parameter ratio16.9

Q. How can structure-activity relationships (SAR) guide the design of calcium channel antagonists?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3) at position 2 enhance potency (IC50: 0.8 µM vs. 5.2 µM for -CH3) .
  • Ring flexibility : Rigid hexahydroquinoline cores improve binding to L-type channels .
  • 3D-QSAR models : CoMFA/CoMSIA align steric/electrostatic fields with activity cliffs .

Q. How to resolve contradictions in biological activity data between analogs?

  • Batch variability : Purity checks via HPLC (≥95% purity required) .
  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
  • Meta-analysis : Compare datasets using chemoinformatic tools (e.g., PubChem BioActivity Data) .

Q. What methodological considerations apply to enzymatic resolution of racemic mixtures?

  • Chiral catalysts : Lipases (e.g., Candida antarctica) hydrolyze esters enantioselectively (ee > 90%) .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does hydrogen bonding polymorphism affect bioavailability?

  • Etter’s graph set analysis : Classify D(2) (discrete) or C(4) (chain) motifs to predict solubility .
  • Dissolution testing : Polymorphs with extended H-bond networks show 2–3× lower solubility .

Notes

  • Data sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Software : SHELX , OLEX2 , and PLATON are industry standards.
  • Safety : Follow GHS protocols for handling (e.g., PPE, ventilation) .

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